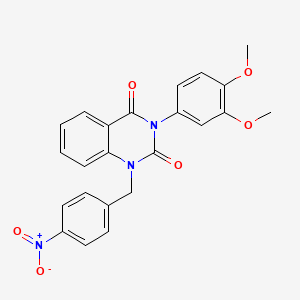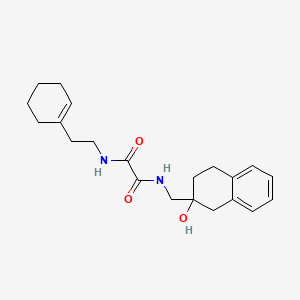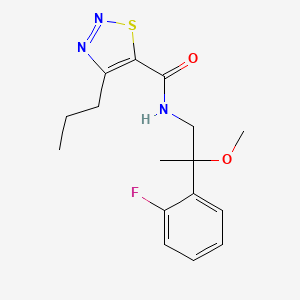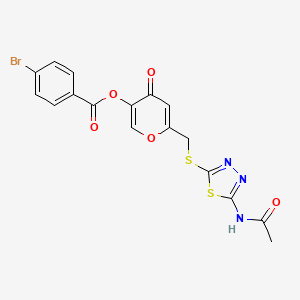![molecular formula C16H13FN4O3 B2417008 8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903771-98-1](/img/structure/B2417008.png)
8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H13FN4O3 and its molecular weight is 328.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- A study by Matsumoto et al. (1999) involved the synthesis of tetrahydroimidazo[1,5-a]pyrimidine derivatives, structurally similar to the queried compound, showing potential as antitumor agents against mouse leukemia and human oral epidermoid carcinoma cell lines (Matsumoto et al., 1999).
Fluorescence and Imaging Applications
- Boiadjiev et al. (2006) synthesized fluorinated derivatives, including dipyrrinones, which are structurally related to the compound . These derivatives showed potential as cholephilic fluorescence and 19 F MRI imaging agents for probing liver and biliary metabolism (Boiadjiev et al., 2006).
Metabolism and Transformation Studies
- Lindgren et al. (2013) studied the biotransformation of β-secretase inhibitors, including pyrimidine ring-containing compounds, revealing insights into metabolic pathways and ring transformations relevant to similar structures (Lindgren et al., 2013).
Metalation and Bactericidal Activity
- Bentabed-Ababsa et al. (2010) explored the direct metalation of heteroaromatic esters and nitriles, leading to the synthesis of dipyridopyrimidinones. Some of these compounds showed bactericidal activity against various pathogens (Bentabed-Ababsa et al., 2010).
Antifungal Agent Synthesis
- The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of a pyrimidine derivative, highlighting the utility of such structures in pharmaceutical synthesis (Butters et al., 2001).
Anticancer and Anti-inflammatory Properties
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, which exhibited significant anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of pyrimidine-based compounds (Rahmouni et al., 2016).
Antileukemic Activity
- Research by Raffa et al. (2004) on styrylquinazolinones, which are chemically related to the queried compound, showed promising antileukemic activity against various leukemia cell lines (Raffa et al., 2004).
Anti-Inflammatory and Analgesic Agents
- Muralidharan et al. (2019) designed and synthesized pyrimidin-2-ol derivatives showing significant anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
Propriétés
IUPAC Name |
13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-9-6-13(19-24-9)16(23)20-5-4-12-11(8-20)15(22)21-7-10(17)2-3-14(21)18-12/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICFWMZAMHMID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)

![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)

![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)





![6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid](/img/structure/B2416944.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)